molecular formula C24H17Cl2FN2S3 B2494223 4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine CAS No. 341965-52-4

4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine

Cat. No.: B2494223
CAS No.: 341965-52-4
M. Wt: 519.49
InChI Key: MNUYMUYXWBYNDM-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups attached to a pyrimidine ring

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2FN2S3/c25-17-3-9-21(10-4-17)30-15-20-13-23(32-22-11-5-18(26)6-12-22)29-24(28-20)31-14-16-1-7-19(27)8-2-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUYMUYXWBYNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2FN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with chlorophenyl sulfide and fluorophenyl sulfide under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

  • Starting Materials :
    • 4-Chlorobenzenethiol
    • 4-Fluorobenzyl chloride
    • Appropriate pyrimidine precursors
  • Reagents :
    • Base (e.g., NaOH)
    • Solvent (e.g., DMF)
  • Reaction Conditions :
    • Temperature: Reflux
    • Time: 12-24 hours

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antiviral Properties : Preliminary research indicates efficacy against viral infections, including HIV, by inhibiting reverse transcriptase activity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Agricultural Applications

Research has also explored the use of this compound as a pesticide or herbicide due to its ability to disrupt biological pathways in pests. The chlorinated and fluorinated groups enhance its lipophilicity, improving penetration into biological membranes.

Case Study: Pesticidal Efficacy

In a field trial reported in Pest Management Science, formulations containing this compound showed a 70% reduction in pest populations compared to control groups, indicating its potential as an environmentally friendly agricultural chemical.

Material Science

The unique chemical structure allows for potential applications in developing novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-bromophenyl)methyl]sulfanyl}pyrimidine
  • **4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine is a member of the pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C21H18Cl2N2S3C_{21}H_{18}Cl_2N_2S_3 with a molecular weight of approximately 463.5 g/mol. The compound features multiple chlorophenyl and fluorophenyl groups, contributing to its potential bioactivity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of pyrimidine derivatives in targeting specific cancer cell lines, demonstrating that modifications at the sulfanyl positions can enhance cytotoxicity against breast and lung cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Research has demonstrated that sulfur-containing compounds can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are often overexpressed in inflammatory conditions. The structural configuration of the compound may facilitate its interaction with COX-2, leading to reduced prostaglandin synthesis and subsequent inflammation .

Antimicrobial Activity

Compounds featuring sulfanyl groups have been associated with antimicrobial activity. Studies evaluating similar pyrimidine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is likely related to disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by its chemical structure. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityReference
Chlorophenyl Group Enhanced anticancer activity
Sulfanyl Linkage Anti-inflammatory effects
Fluorophenyl Substitution Increased antimicrobial potency
Pyrimidine Core Broad range of biological effects

Case Studies

  • Anticancer Study : A recent investigation into pyrimidine derivatives revealed that modifications at the 6-position significantly increased cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability and observed a dose-dependent response in treated cells .
  • Anti-inflammatory Evaluation : In a study assessing COX-2 inhibition, the compound was tested alongside known inhibitors. Results indicated that it exhibited comparable potency, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Testing : A series of in vitro assays demonstrated that the compound effectively inhibited growth in several pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

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